molecular formula C23H21N3O7 B584181 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside CAS No. 1147438-59-2

4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside

Cat. No.: B584181
CAS No.: 1147438-59-2
M. Wt: 451.435
InChI Key: MYWUUBHOPGUEKN-IYGHGDFISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with a protected galactose derivative. The azido group is introduced via substitution reactions, and the phenylmethylene group is added to protect the hydroxyl groups during the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: The presence of the azido group in 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside makes it particularly useful for click chemistry applications. The phenylmethylene group provides additional stability and protection during synthetic procedures .

Properties

IUPAC Name

7-[[(2S,4aR,6R,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3/t17-,19-,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUUBHOPGUEKN-IYGHGDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)CO[C@@H](O4)C5=CC=CC=C5)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858110
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147438-59-2
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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